
6-Propyl-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Propyl-1,3-benzothiazol-2-amine, often involves reactions under specific conditions that enable the formation of the benzothiazole ring. A common method includes the condensation of 2-aminobenzothiazole with various aldehydes or ketones in the presence of catalysts. For instance, Aleksandrov et al. (2021) demonstrated the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, leading to a series of reactions that eventually form complex benzothiazole derivatives (Aleksandrov et al., 2021).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including 6-Propyl-1,3-benzothiazol-2-amine, is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These methods provide detailed information on the compound's molecular framework, including the positions of substituents and the configuration of the benzothiazole core. For example, Abdullah M. Asiri et al. (2010) confirmed the structure of a related benzothiazole compound through elemental analysis, IR, 1 H-NMR, 13 C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including acylation, nitration, and coupling reactions. These reactions are utilized to introduce different functional groups to the benzothiazole ring, enhancing the compound's chemical properties and biological activity. For instance, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines yields a range of substituted derivatives, showcasing the versatility of benzothiazole compounds in chemical synthesis (Atta, 1999).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography and thermal analysis. For example, the crystal structure of a benzothiazole derivative was determined to illustrate its molecular geometry and intermolecular interactions, which are essential for understanding the compound's behavior in solid state (Yıldırım et al., 2006).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including reactivity, stability, and electronic structure, are influenced by the nature of substituents on the benzothiazole ring. These properties are critical for the compound's performance in chemical reactions and its biological activity. Dani et al. (2013) conducted DFT studies on benzothiazole derivatives to explore their electronic structure and reactivity, providing insights into their chemical behavior (Dani et al., 2013).
Applications De Recherche Scientifique
Corrosion Inhibition
6-Propyl-1,3-benzothiazol-2-amine derivatives are studied for their corrosion inhibition properties. A study examined the relationship between electronic properties and corrosion inhibitive performance of benzothiazole derivatives, including 1,3-benzothiazol-2-amine, using density functional theory. These derivatives demonstrate significant potential as corrosion inhibitors (Behzadi & Forghani, 2017).
Chemical Synthesis
This compound is used in the synthesis of various chemical derivatives. For instance, its acylation and subsequent reactions lead to the creation of complex compounds with potential applications in various fields, including pharmacology (Aleksandrov et al., 2021).
Antitumor Properties
Some benzothiazole derivatives, like 6-Propyl-1,3-benzothiazol-2-amine, have been evaluated for their antitumor properties. These compounds show potent antitumor properties in vitro and in vivo, making them promising candidates for cancer treatment (Bradshaw et al., 2002).
Biological Activities
These derivatives are also studied for their biological activities, including anti-inflammatory and anti-bacterial properties. The synthesis and reactivity of these compounds are of considerable interest due to their therapeutic potentials (Hunasnalkar et al., 2010).
Urease Enzyme Inhibition
6-Propyl-1,3-benzothiazol-2-amine derivatives exhibit activities such as urease enzyme inhibition and nitric oxide scavenging. These functions are crucial in certain medical and biological applications (Gull et al., 2013).
Antimicrobial Properties
The derivatives of 6-Propyl-1,3-benzothiazol-2-amine have been found to possess antimicrobial properties, demonstrating effectiveness against various microorganisms. This makes them valuable in the development of new antimicrobial agents (Chavan & Pai, 2007).
Safety And Hazards
- Hazard Statements : The compound may pose risks if ingested, inhaled, or absorbed through the skin. It is essential to handle it with care.
- Precautionary Measures : Follow safety protocols, including wearing appropriate protective gear (gloves, goggles) and working in a well-ventilated area.
Orientations Futures
Research avenues for 6-Propyl-1,3-benzothiazol-2-amine :
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore modifications to enhance its properties.
- Synthetic Routes : Develop efficient and scalable synthetic methods.
Propriétés
IUPAC Name |
6-propyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPQKGVJMWWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



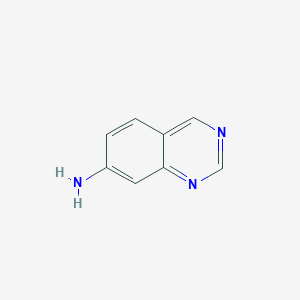
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
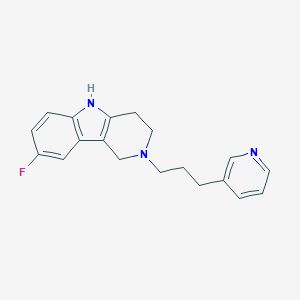
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
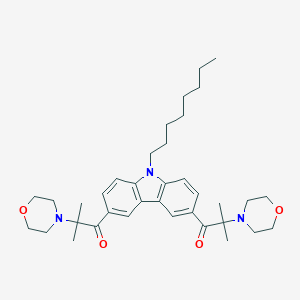
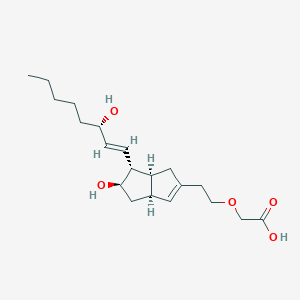
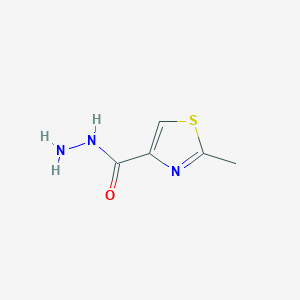
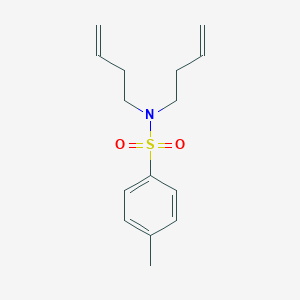

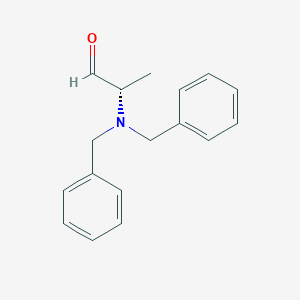

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)